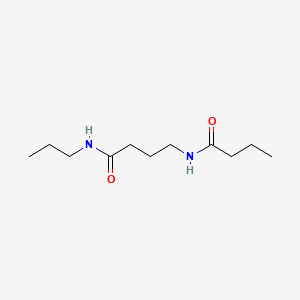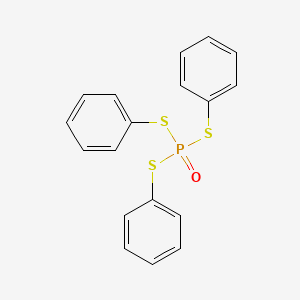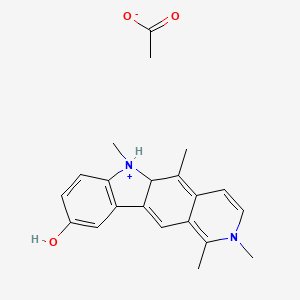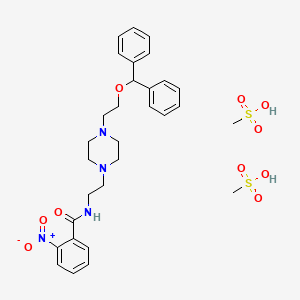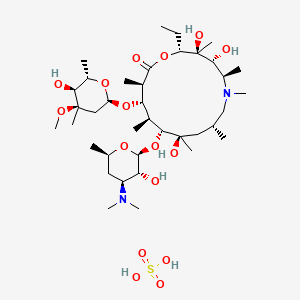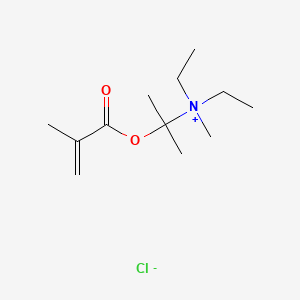
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its unique structure, which includes a diethylmethylammonium group linked to a 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl moiety. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:
Reaction of Diethylmethylamine with 1-Methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl Chloride: This step involves the nucleophilic substitution reaction where diethylmethylamine reacts with 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl chloride to form the desired quaternary ammonium compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred, and the product is isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides and by-products.
Reduction: Amines and secondary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mechanism of Action
The mechanism of action of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it exhibits enhanced antimicrobial properties and is more effective as a catalyst in certain chemical reactions.
Properties
CAS No. |
93842-89-8 |
|---|---|
Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C12H24NO2.ClH/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;/h3,8-9H2,1-2,4-7H3;1H/q+1;/p-1 |
InChI Key |
IDYAQCCUTMMHPY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


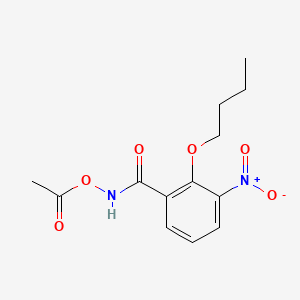
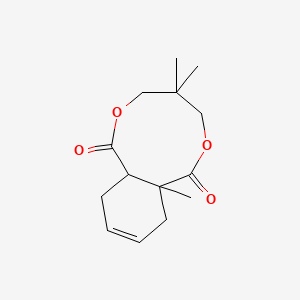
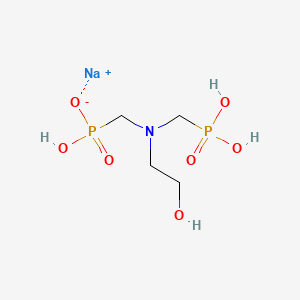

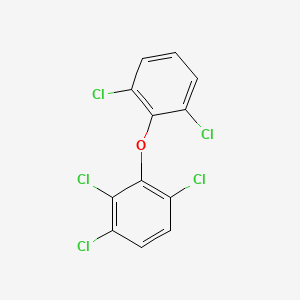
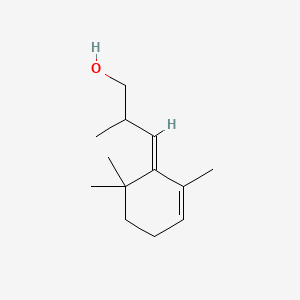

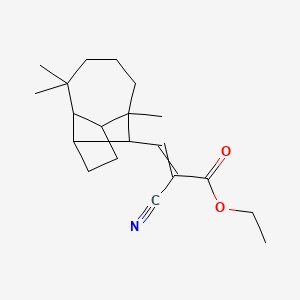
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
